Sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate
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Overview
Description
Sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate is a chemical compound with the molecular formula C8H5F3N2O4Na. It is known for its unique structural features, including a nitro group and a trifluoromethyl group attached to a pyridine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate typically involves the nitration of a pyridine derivative followed by the introduction of a trifluoromethyl group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain a high-purity product suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of biological pathways, making the compound valuable in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Sodium;2-[5-(trifluoromethyl)pyridin-2-yl]acetate
- Sodium;2-[3-nitro-4-(trifluoromethyl)pyridin-2-yl]acetate
Uniqueness
Sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate is unique due to the specific positioning of the nitro and trifluoromethyl groups on the pyridine ring. This arrangement significantly influences its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O4.Na/c9-8(10,11)4-1-6(13(16)17)5(12-3-4)2-7(14)15;/h1,3H,2H2,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSSKDIOQSOYQI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])CC(=O)[O-])C(F)(F)F.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N2NaO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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